molecular formula C31H36N2O2 B1669433 N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide

N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B1669433
M. Wt: 468.6 g/mol
InChI Key: MSJISJDTJJYBFT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of COR 170 involves the preparation of 4-quinolone-3-carboxylic acid derivatives. The synthetic route typically includes the following steps:

    Formation of the quinolone core: This is achieved through a cyclization reaction involving an appropriate aniline derivative and a β-ketoester.

    Functionalization of the quinolone core: The quinolone core is then functionalized to introduce the carboxylic acid group at the 3-position.

    Introduction of the adamantyl group: The adamantyl group is introduced through a nucleophilic substitution reaction.

    Final modifications:

Chemical Reactions Analysis

COR 170 undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

COR 170 has several scientific research applications:

Mechanism of Action

COR 170 exerts its effects by selectively binding to and inhibiting the CB2 receptor. This receptor is primarily found in the immune system and is involved in modulating inflammation and immune responses. By acting as an inverse agonist, COR 170 reduces the activity of the CB2 receptor, leading to decreased inflammation and neuroprotection .

Comparison with Similar Compounds

COR 170 is unique due to its high selectivity for the CB2 receptor over the cannabinoid receptor type 1 (CB1). Similar compounds include:

COR 170 stands out due to its inverse agonist activity, which differentiates it from other CB2 receptor agonists and partial agonists.

Properties

IUPAC Name

N-(1-adamantyl)-4-oxo-1-pentyl-6-phenylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O2/c1-2-3-7-12-33-20-27(30(35)32-31-17-21-13-22(18-31)15-23(14-21)19-31)29(34)26-16-25(10-11-28(26)33)24-8-5-4-6-9-24/h4-6,8-11,16,20-23H,2-3,7,12-15,17-19H2,1H3,(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJISJDTJJYBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C3=CC=CC=C3)C(=O)NC45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide
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N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide
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N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide
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N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide
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N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide
Reactant of Route 6
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N-(Adamant-1-yl)-4-oxo-1-pentyl-6-phenyl-1,4-dihydroquinoline-3-carboxamide

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